(2R)-1-methyl-2-phenylaziridine
Description
Electronic and Steric Influences
| Substituent | Position | Electronic Effect | Steric Impact | Reactivity Impact |
|---|---|---|---|---|
| Methyl (-CH₃) | Nitrogen | Electron-donating | Moderate steric bulk | Enhances basicity, stabilizes aziridinium intermediates |
| Phenyl (-C₆H₅) | C2 | Electron-withdrawing (via resonance) | High steric hindrance | Directs nucleophilic attacks to C1; reduces ring strain |
The methyl group at nitrogen increases the compound’s basicity by donating electron density, while the phenyl group at C2 withdraws electron density through conjugation, polarizing the adjacent C–N bond. This dual effect creates a reactive site at C1 for nucleophilic ring-opening reactions.
Regioselectivity in Ring-Opening Reactions
The substituents dictate regioselectivity in nucleophilic ring-opening. For example:
- C1 Attack : Favored when the C2 phenyl group stabilizes the transition state via resonance, as observed in cycloaddition reactions with CO₂ or CS₂.
- C3 Attack : Observed in aziridines with electron-donating groups at C2, which destabilize the transition state for C1 attack.
Comparatively, 2-methyl-2-phenylaziridine (where both substituents are at C2) exhibits different regioselectivity due to steric hindrance and electronic effects.
Crystallographic Studies and Solid-State Conformational Analysis
While specific crystallographic data for this compound are limited, insights can be drawn from analogous aziridines:
Solid-State Conformation and Packing
Aziridines often adopt a puckered conformation in the solid state to minimize strain. The phenyl group at C2 typically adopts a coplanar arrangement with the aziridine ring to maximize conjugation, as seen in related compounds. Steric interactions between the methyl and phenyl groups may induce deviations from ideal geometry, favoring a non-planar arrangement to reduce strain.
Comparative Crystallographic Parameters
The absence of hydrogen-bond donors or acceptors in both compounds suggests weak intermolecular interactions, leading to low crystalline density.
Properties
IUPAC Name |
(2R)-1-methyl-2-phenylaziridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLTKMOHDXNCK-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methyl-2-phenylaziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ®-1-phenylethanol with a suitable aziridination reagent, such as a sulfonamide or a carbamate, in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized aziridines or ring-opened products.
Scientific Research Applications
(2R)-1-methyl-2-phenylaziridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-1-methyl-2-phenylaziridine exerts its effects involves interactions with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect cellular pathways and processes, making the compound useful in mechanistic studies and drug development.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₁N (inferred from structural analysis; conflicting data in and likely reflect cataloging errors).
- Molecular Weight : 133.19 g/mol (calculated).
- Physical State : Colorless oil .
- 1H NMR (CDCl₃) : δ 7.21–7.37 (m, 5H, Ph), 2.50 (s, 3H, NMe), 2.28 (m, 1H, CH), 1.63–1.91 (m, 2H, CH₂) .
Comparison with Structurally Similar Aziridine Derivatives
(2S)-1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine
Molecular Formula: C₁₅H₁₅NO₂S Molecular Weight: 273.35 g/mol Key Differences:
- Substituent : A sulfonyl (tosyl) group replaces the methyl group at position 1. This electron-withdrawing group enhances stability but reduces ring-opening reactivity compared to the methyl-substituted analog.
- Physical State : Likely a solid (common for sulfonamide derivatives, though exact data absent in ).
- Spectral Data : Expected additional signals for the tosyl group: δ ~2.45 (s, 3H, CH₃ on tosyl) and δ 7.3–7.8 (m, 4H, tosyl aromatic protons) .
- Reactivity : The tosyl group acts as a leaving group, enabling nucleophilic ring-opening reactions, whereas (2R)-1-methyl-2-phenylaziridine is more reactive in acid-catalyzed or strain-driven reactions .
(2S,3R)-3-Iodomethyl-1-methyl-2-(oxazol-2-yl)aziridine
Molecular Formula : C₁₂H₁₅IN₂O₂ (representative example from )
Molecular Weight : 346.16 g/mol
Key Differences :
- Substituents : An iodomethyl group at position 3 and an oxazolyl group at position 2 introduce steric bulk and diverse reactivity.
- Synthesis : Requires multi-step protocols, including HF-pyridine-mediated deprotection and chromatography, unlike simpler aziridines .
- Reactivity : The iodomethyl group facilitates nucleophilic substitutions (e.g., Suzuki coupling), while the oxazolyl moiety enables participation in cycloaddition reactions .
Comparative Analysis of Physicochemical Properties
Biological Activity
(2R)-1-methyl-2-phenylaziridine is a chiral aziridine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its aziridine ring, which contributes to its reactivity and biological function. The compound's molecular formula is , and it has a molecular weight of approximately 149.22 g/mol. The presence of a methyl group and a phenyl group on the aziridine ring enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, particularly in the context of receptor modulation and enzymatic interactions:
- Nuclear Receptor Modulation : The compound has been studied for its ability to act as a selective modulator of nuclear receptors, which are crucial in regulating gene expression related to various physiological processes .
- Antitumor Activity : Preliminary studies suggest that derivatives of aziridines, including this compound, may possess antitumor properties. This is attributed to their ability to interfere with cellular proliferation pathways .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound is believed to interact with specific nuclear receptors, leading to alterations in gene transcription associated with cell growth and differentiation .
- Enzymatic Inhibition : There is evidence that aziridine compounds can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation .
Study 1: Antitumor Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in human pancreatic cancer cells (Patu8988) and esophageal cancer cells (ECA109). The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| Patu8988 | 15 | Yes |
| ECA109 | 20 | Yes |
| SGC7901 | 25 | No |
Study 2: Nuclear Receptor Modulation
In another study focusing on nuclear receptor modulation, this compound was shown to selectively activate estrogen receptors, leading to enhanced transcription of target genes involved in reproductive health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
